molecular formula C18H17NO3 B4627953 2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4627953
M. Wt: 295.3 g/mol
InChI Key: AWHQSGXBMXSKBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be complex, involving multiple steps such as the Bischler-Napieralski reaction, Pictet-Spengler reaction, and other cyclization strategies to form the isoquinoline core. A notable method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated sp(3) C-H bond arylation of tetrahydroisoquinolines under mild conditions, which facilitates the synthesis of derivatives through a nucleophilic addition reaction (Muramatsu, Nakano, & Li, 2013).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives, including the target compound, often features a complex arrangement of atoms and bonds that contribute to their unique chemical behavior. The crystal structure and molecular geometry of these compounds can be elucidated through techniques like X-ray diffraction and density functional theory (DFT) analyses, revealing details about their conformation and electronic distribution (Murugavel et al., 2015).

Scientific Research Applications

Anticancer Research

Tetrahydroisoquinolines have been synthesized and evaluated for their anticancer activities. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have been explored as potential anticancer agents, with modifications on the phenyl ring to introduce groups with various electronic, steric, and lipophilic properties. These compounds showed potent cytotoxicity against breast cancer cell lines, highlighting their potential as safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been studied for their neuroprotective effects, particularly in the context of Parkinson's disease. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound found in the brain, has shown potential protective action against various neurotoxins in cultured rat mesencephalic neurons. This raises the possibility of using such compounds as lead compounds for developing new treatments for Parkinson's disease (Kotake et al., 2005).

Alkaloid Biosynthesis

In the field of plant biochemistry, the overexpression of enzymes involved in the biosynthesis of benzylisoquinoline alkaloids, which are important secondary metabolites, has been studied to improve the production of these alkaloids. For example, overexpressing certain O-methyltransferases in cultured California poppy cells led to a significant increase in alkaloid content, highlighting a strategy to enhance the production of economically important alkaloids like morphine and berberine (Inui et al., 2007).

Synthesis and Chemical Reactivity

The synthesis and reactivity of tetrahydroisoquinolines have been extensively studied, with various synthetic strategies being developed to access these compounds and their derivatives. For example, the direct sp^3 C-H bond arylation of tetrahydroisoquinolines has been achieved under mild conditions, providing a straightforward method for the functionalization of these compounds (Muramatsu, Nakano, & Li, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many alkaloids (like the tetrahydroisoquinoline group in this compound) are known to interact with various biological targets and have physiological effects .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(14-5-6-16-17(11-14)22-10-9-21-16)19-8-7-13-3-1-2-4-15(13)12-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHQSGXBMXSKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

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